Disodium 1,3-benzenedisulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 1,3-benzenedisulfonate can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Disodium 1,3-benzenedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate groups act as directing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often occur in the presence of catalysts like aluminum chloride under controlled temperatures.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Disodium 1,3-benzenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It serves as a buffer component in biochemical assays and as a stabilizer for enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic reagent.
Industry: It is employed in the manufacture of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 1,3-benzenedisulfonate involves its ability to act as a strong acid and a nucleophile. The sulfonate groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- Disodium benzene-1,2-disulfonate
- Disodium benzene-1,4-disulfonate
- Disodium naphthalene-1,3-disulfonate
Comparison: Disodium 1,3-benzenedisulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties compared to its isomers. For instance, disodium benzene-1,2-disulfonate and disodium benzene-1,4-disulfonate have different reactivity and solubility profiles due to the position of the sulfonate groups on the benzene ring . This uniqueness makes this compound particularly valuable in specific synthetic applications where its reactivity and solubility are advantageous .
Properties
IUPAC Name |
disodium;benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWZOJBTOJEGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-48-6 (Parent) | |
Record name | Disodium 1,3-benzenedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044735 | |
Record name | Disodium benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan hygroscopic granules; [Alfa Aesar MSDS] | |
Record name | 1,3-Benzenedisulfonic acid, disodium salt | |
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URL | https://haz-map.com/Agents/19235 | |
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CAS No. |
831-59-4 | |
Record name | Disodium 1,3-benzenedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium benzene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DISODIUM 1,3-BENZENEDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1537988ZJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Disodium 1,3-benzenedisulfonate contribute to the properties of the n-type semiconducting hydrogel described in the research?
A1: this compound acts as a non-covalent crosslinker in the hydrogel formulation. [] This means it helps bind the polymer chains together without forming permanent chemical bonds. This crosslinking strategy is crucial because it allows the hydrogel to swell in water while maintaining its structural integrity. [] The resulting material retains the desirable properties of hydrogels, such as biocompatibility and ionic conductivity, while incorporating the semiconducting capabilities provided by the n-type polymer.
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